molecular formula C9H16O3 B076857 3-Pentyl Acetoacetate CAS No. 13562-81-7

3-Pentyl Acetoacetate

Cat. No. B076857
CAS RN: 13562-81-7
M. Wt: 172.22 g/mol
InChI Key: PFTIWTQFHWICDR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 3-Pentyl Acetoacetate involves reactions of triacetic acid lactone with carbonyl compounds. For example, the structure of 3-acetoacetyl-2-chromenone results from the reaction of 4-hydroxy-6-methyl-2-pyrone with 2-hydroxybenzaldehyde, demonstrating the type of reactions that might be involved in synthesizing related compounds (March et al., 1986). Moreover, synthesis techniques often involve comprehensive spectroscopic analysis, including X-ray, NMR, FTIR, and UV–Vis, to determine the structure and properties of the synthesized compounds (Milanović et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds like 3-Pentyl Acetoacetate can be thoroughly analyzed using various spectroscopic techniques. The study by Milanović et al. (2021) highlights the use of experimental and theoretical methods to analyze the structural and spectroscopic properties of synthesized compounds, which could be applied to analyze 3-Pentyl Acetoacetate.

Chemical Reactions and Properties

Chemical reactions involving acetoacetyl derivatives often include Michael addition and aldol condensation. For instance, the synthesis of 3-(acetylthio)-2-alkyl alkanals via Michael addition of thioacetic acid to alpha,beta-unsaturated aldehydes showcases the type of chemical reactions 3-Pentyl Acetoacetate might undergo (Robert et al., 2004).

Physical Properties Analysis

The physical properties of compounds like 3-Pentyl Acetoacetate can be determined through spectroscopic analysis, as mentioned previously. These analyses provide valuable information on the bond lengths, angles, and intermolecular interactions within the crystal structure of the compound.

Chemical Properties Analysis

The chemical properties of 3-Pentyl Acetoacetate, including reactivity and stability, can be inferred from studies on similar acetoacetyl compounds. For example, the enzymatic poly(3-hydroxybutyrate) synthesis from acetate showcases the metabolic and chemical transformation capabilities of acetoacetate derivatives (Satoh et al., 2003).

Scientific Research Applications

Transesterification of β-keto esters

  • Summary of Application: 3-Pentyl Acetoacetate, a β-keto ester, is used in the transesterification process. This process is a useful transformation in organic synthesis and has increasing interest for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production .
  • Methods of Application: The transesterification of β-keto esters like 3-Pentyl Acetoacetate has widespread application in agrochemicals where transesterification of vegetable oil with alcohols has long been a preferred method for the production of biodiesel . The reactions which are selective for β-keto esters most likely proceed via an enol intermediate, as chelation between the two carbonyls to a catalyst heteroatom and the presence of an enolisable α-proton is important .
  • Results or Outcomes: β-Keto esters represent key intermediates in the synthesis of complex molecules such as paclitaxel, prunustatin A, (±)-9-acetoxyfukinanolide and (±)-velloziolone . Direct transesterification obviates the need to produce intermediate carboxylic acids, which often display poor solubility in organic solvents .

Wittig Reaction

  • Summary of Application: The Wittig reaction is a chemical reaction used to synthesize alkenes from aldehydes or ketones using a phosphonium ylide. It’s particularly useful in the total synthesis of natural products .
  • Methods of Application: The Wittig reaction involves the reaction of an aldehyde or ketone with the ylide generated from a phosphonium salt. This reaction has been applied in the total synthesis of natural products that contain lactone, pyrone, or lactam as scaffold in their complex structures .
  • Results or Outcomes: The Wittig reaction has been used in the asymmetric total synthesis of a dihydroisocoumarin, (3R,4R)-(−)-6-methoxy-1-oxo-3-pentyl-3,4-dihydro-1H-isochromen-4-yl acetate .

Cyclization Mechanisms of Ethyl Cyanoacetate

  • Summary of Application: The study of cyclization mechanisms of ethyl cyanoacetate with salicylaldehyde and efficient synthesis of coumarin-3-carboxylate ester .
  • Methods of Application: The research involves studying the different cyclization mechanisms of ethyl cyanoacetate with salicylaldehyde .
  • Results or Outcomes: The study provides insights into the cyclization mechanisms and contributes to the efficient synthesis of coumarin-3-carboxylate ester .

Catalyst-Free α-Acetyl Cinnamate/Acetoacetate Exchange

  • Summary of Application: The α-acetyl cinnamate/acetoacetate (α-AC/A) exchange reaction is used to develop vitrimers with remarkable creep resistance . Vitrimers represent an emerging class of polymeric materials that combine the desirable characteristics of both thermoplastics and thermosets achieved through the design of dynamic covalent bonds within the polymer networks .
  • Methods of Application: The α-AC/A exchange occurred at temperatures above 140°C in bulk, whereas at 120°C, this reaction was absent . Copolymers derived from common vinyl monomers were crosslinked with terephthalaldehyde to produce α-AC/A vitrimers with tunable thermal and mechanical performance .
  • Results or Outcomes: All resulting α-AC/A vitrimers exhibited high stability, especially in terms of creep resistance at 120°C, while retaining commendable reprocessability when subjected to high temperatures .

Enzymatic Synthesis of New Acetoacetate

  • Summary of Application: Acetoacetate–UDCA hybrids have potential as possible therapeutic agents .
  • Methods of Application: A synthetic strategy was developed to selectively derivatize the hydroxyl groups of the bile acid with acetoacetyl moieties .
  • Results or Outcomes: 3α-acetoacetoxy UDCA was obtained (60% isolated yield) via the regioselective transesterification of methyl .

Future Directions

The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, has led to the development of a variety of different approaches . This suggests that there may be future advancements in the methods used to synthesize and modify β-keto esters like 3-Pentyl Acetoacetate.

properties

IUPAC Name

pentan-3-yl 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-4-8(5-2)12-9(11)6-7(3)10/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTIWTQFHWICDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562917
Record name Pentan-3-yl 3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pentyl Acetoacetate

CAS RN

13562-81-7
Record name Pentan-3-yl 3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pentyl Acetoacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Iguchi, K Tomioka - Organic Letters, 2002 - ACS Publications
… The presence of 1 equiv of lithiated keto ester (2,4-dimethyl-3-pentyl acetoacetate) was a moderate improving factor to afford (−)-4c in 61% ee in the reaction of 2c with 1a using 7 at −78 …
Number of citations: 40 pubs.acs.org
M Li, J Yang, Y Gu - Advanced Synthesis & Catalysis, 2011 - Wiley Online Library
Catalysis by manganese chloride tetrahydrate was found to be effective for the selective transformation of indoles, with which the desired acid‐catalyzed reaction could be promoted and…
Number of citations: 29 onlinelibrary.wiley.com
W Ye - 1996 - search.proquest.com
Dihydropyridines of the nifedipine type (DHPs) are a group of potent calcium channel antagonists used primarily in treatment of high blood pressure and vasospastic angina by …
Number of citations: 2 search.proquest.com

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